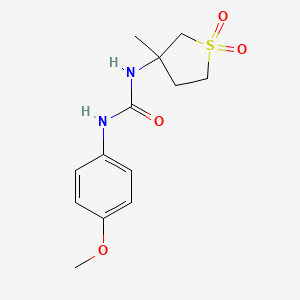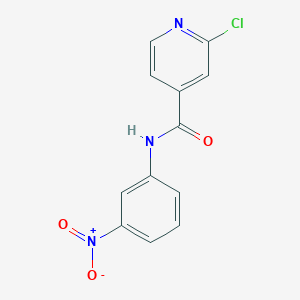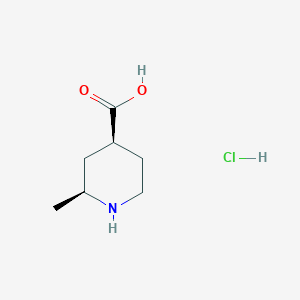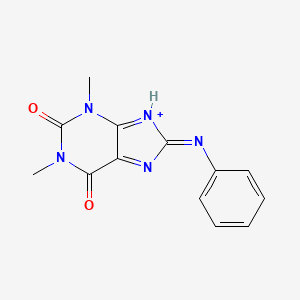
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- is a complex organic compound with significant potential in various scientific fields. This compound features a furan ring, a methanamine group, and a substituted phenyl ring, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-fluorobenzylamine with furan derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are employed to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, amine derivatives, and other functionalized organic compounds .
Aplicaciones Científicas De Investigación
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anticonvulsant and antidepressant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, which contributes to its anticonvulsant and antidepressant effects. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors is crucial for its pharmacological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-fluorobenzylamine: Shares a similar structure but lacks the furan ring.
3-Chloro-2-fluorophenylmethanamine: Another related compound with different substituents on the phenyl ring.
Uniqueness
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- is unique due to its combination of a furan ring and a substituted phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1152604-98-2 |
|---|---|
Fórmula molecular |
C11H13ClFNO |
Peso molecular |
229.68 g/mol |
Nombre IUPAC |
3-chloro-2-fluoro-N-(oxolan-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H13ClFNO/c12-9-2-1-3-10(11(9)13)14-6-8-4-5-15-7-8/h1-3,8,14H,4-7H2 |
Clave InChI |
KSULIWZTTFOMIQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1CNC2=C(C(=CC=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrrolidinone, 1-[(diethylamino)methyl]-](/img/structure/B12117168.png)



![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)



![3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117211.png)
![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12117214.png)
![3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B12117226.png)
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12117231.png)
![5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12117233.png)
